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Compound of Interest

Compound Name: Chaetoglobosin F

Cat. No.: B1260424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Chaetoglobosin F, a cytochalasan alkaloid

derived from the fungus Chaetomium globosum. The document details its performance against

various fungal pathogens and cancer cell lines, offering a comparison with other

chaetoglobosins and commercially available drugs. This guide is intended to serve as a

resource for researchers investigating novel therapeutic agents.

Performance Data: Antifungal and Cytotoxic
Activities
The following tables summarize the quantitative data on the antifungal and cytotoxic activities

of Chaetoglobosin F and its analogs, alongside commercial drugs for comparison.

Table 1: Antifungal Activity of Chaetoglobosins against Botrytis cinerea
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Compound EC50 (µg/mL)[1][2]

Chaetoglobosin F <10

Chaetoglobosin A <10

Chaetoglobosin C <10

Unnamed Chaetoglobosin (Comp. 2) <10

Carbendazim (Fungicide) 70.11

Azoxystrobin (Fungicide) 39.02

Table 2: Cytotoxic Activity of Chaetoglobosins against HCT116 Human Colon Cancer Cells

Compound IC50 (µM)[3]

Chaetoglobosin F 17.8

Chaetoglobosin A 3.15

Chaetoglobosin C -

Chaetoglobosin Fex 4.43

Etoposide (Anticancer Drug) 2.13

Mechanism of Action: Targeting the Actin
Cytoskeleton
Chaetoglobosins, including Chaetoglobosin F, exert their biological effects primarily by

disrupting the actin cytoskeleton.[4] By binding to actin filaments, they inhibit polymerization

and depolymerization, processes crucial for cell division, motility, and maintenance of cell

shape.[4] This interference with fundamental cellular processes is the basis for their antifungal

and cytotoxic activities.

Resistance to agents that target the actin cytoskeleton can arise from alterations in the actin-

related genes or changes in the organization of the actin cytoskeleton itself.[5][6] Such
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modifications could theoretically lead to cross-resistance among different actin-binding

compounds.
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Figure 1. Signaling pathway of Chaetoglobosin F's mechanism of action.
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Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Fungal Culture and Extraction of Chaetoglobosins
Fungal Strain:Chaetomium globosum is cultured on Potato Dextrose Agar (PDA) at room

temperature (25°C) until confluent growth and sporulation are observed.[7]

Fermentation: For large-scale production, the fungus can be fermented in a suitable broth,

such as Potato Dextrose Broth (PDB), or on a solid substrate like cornstalks.[8][9]

Extraction: The fermentation broth is centrifuged, and the supernatant and/or mycelia are

extracted with an equal volume of ethyl acetate.[8] The organic solvent is then evaporated to

yield the crude extract.

Purification: The crude extract is subjected to chromatographic techniques, such as column

chromatography on silica gel or Toyopearl HW-40S, followed by semi-preparative HPLC to

isolate individual chaetoglobosins.[10]
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Figure 2. Experimental workflow for the extraction and purification of Chaetoglobosin F.

Antifungal Susceptibility Testing against Botrytis
cinerea
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Inoculum Preparation:B. cinerea is cultured on PDA plates. Spore suspensions are prepared

from fresh cultures.

Assay Medium: PDA is amended with the test compounds (Chaetoglobosins, Carbendazim,

Azoxystrobin) at various concentrations. The compounds are first dissolved in a small

amount of DMSO.

Mycelial Growth Inhibition Assay:

Mycelial plugs from the edge of an actively growing B. cinerea colony are placed in the

center of the fungicide-amended PDA plates.

Plates are incubated at 25°C in the dark.

The diameter of the fungal colony is measured at regular intervals.

The percentage of inhibition is calculated relative to a control plate containing only DMSO.

The EC50 value (the concentration of the compound that inhibits fungal growth by 50%) is

determined from the dose-response curve.[11]

Microtiter Plate Assay:

A mycelial suspension is prepared by homogenizing a 3-day-old culture grown in Potato

Dextrose Broth (PDB).

96-well microtiter plates are prepared with PDB containing a serial dilution of the test

compounds.

Each well is inoculated with the mycelial suspension.

Plates are incubated for 3 days at 20°C with gentle agitation.

Fungal growth is measured using a microtiter plate reader at 620 nm.

EC50 values are calculated from the absorbance readings.[12]

Cytotoxicity Assay (MTT Assay) against HCT116 Cells
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Cell Culture: HCT116 human colon cancer cells are maintained in a suitable culture medium

(e.g., DMEM) supplemented with 10% Fetal Bovine Serum and antibiotics in a humidified

atmosphere with 5% CO2 at 37°C.[4]

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells

per well and incubated for 24 hours to allow for attachment.[2][4]

Compound Treatment: The culture medium is replaced with fresh medium containing various

concentrations of Chaetoglobosin F or the control drug (e.g., Etoposide). Untreated cells

serve as a control. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

[2]

MTT Assay:

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well,

and the plate is incubated for an additional 2-4 hours at 37°C.[2]

The medium containing MTT is then removed, and 150 µL of DMSO is added to each well

to dissolve the formazan crystals.[2]

The absorbance is measured at 570 nm using a microplate reader.

Cell viability is expressed as a percentage of the control, and the IC50 value (the

concentration of the compound that inhibits cell growth by 50%) is calculated.[2]
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Figure 3. Workflow for the MTT cytotoxicity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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